molecular formula C16H19N3O4S B5608097 2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5608097
M. Wt: 349.4 g/mol
InChI Key: DGDSVKLDAVBGGQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a unique substitution pattern. Its structure features:

  • A methoxy group (-OCH₃) and N-methylsulfonyl group (-SO₂CH₃) on the anilino moiety.
  • A pyridin-2-ylmethyl group linked to the acetamide backbone.

Properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-15-9-4-3-8-14(15)19(24(2,21)22)12-16(20)18-11-13-7-5-6-10-17-13/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDSVKLDAVBGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related acetamide derivatives reveals key distinctions in substituents and biological activity:

Compound Name Structural Features Biological Target/Activity Key Findings
Target Compound Methoxy-N-methylsulfonylanilino, pyridin-2-ylmethyl Hypothesized auxin-like or FPR receptor ligand Enhanced stability (methylsulfonyl) and potential receptor selectivity .
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Chlorophenoxy, triazolyl Synthetic auxin agonist Moderate herbicidal activity; limited solubility due to triazole ring .
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Dichlorophenoxy, 4-methylpyridinyl Auxin signaling pathway High herbicidal potency but environmental persistence concerns .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Bromophenyl, pyridazinone, methoxybenzyl FPR2 agonist Activates calcium mobilization and chemotaxis in neutrophils .
2-[2-(2,6-Dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide Thioxothiazolidinone, dichlorophenyl Antimicrobial/antifungal Mechanism involves thiazolidinone-mediated enzyme inhibition .

Key Differentiators of the Target Compound

Substituent Effects: The N-methylsulfonyl group improves metabolic stability compared to chlorinated analogues (e.g., Compound 533), which are prone to environmental degradation . The pyridin-2-ylmethyl group may enhance binding to pyridine-dependent receptors, unlike triazolyl (WH7) or thiazolidinone derivatives .

Receptor Selectivity: Unlike FPR2-targeting pyridazinones (), the target compound’s anilino substitutions could favor auxin receptor interactions, similar to Compound 602 () .

Synthetic Accessibility: The absence of complex heterocycles (e.g., pyridazinones or thiazolidinones) simplifies synthesis compared to FPR ligands or antimicrobial derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. Key parameters include:

  • Temperature control : Maintain 60–80°C during substitution reactions to prevent side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in condensation steps .
  • Monitoring : Thin-layer chromatography (TLC) and NMR tracking ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to verify methoxy, sulfonyl, and pyridylmethyl groups .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with biomolecules like DNA or proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative dose-response assays : Standardize concentrations (e.g., 1–100 µM) and cell lines .
  • Molecular docking : Predict binding modes to explain variability in target affinity (e.g., using AutoDock Vina) .
  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends in activity profiles .

Q. What strategies are employed to study the compound’s mechanism of action involving specific molecular targets?

  • Methodological Answer :

  • Proteomics : Use SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment .
  • CRISPR/Cas9 knockout models : Validate target relevance by silencing candidate genes (e.g., EGFR, PI3K) .
  • Pathway analysis : Map transcriptomic data (RNA-seq) to pathways like apoptosis or MAPK signaling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Functional group substitutions : Replace methoxy or pyridylmethyl groups with bioisosteres (e.g., CF3, thiophene) .
  • Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide) using tools like Schrödinger’s Phase .
  • In vitro ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .

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